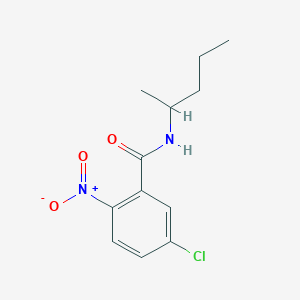

5-Chloro-2-nitro-N-(pentan-2-YL)benzamide

Description

5-Chloro-2-nitro-N-(pentan-2-yl)benzamide (CAS: 923182-90-5) is a benzamide derivative with a molecular formula of C₁₂H₁₅ClN₂O₃ and a molecular weight of 270.71 g/mol. Its structure features a benzamide core substituted with a chloro group at position 5, a nitro group at position 2, and a branched pentan-2-yl group attached to the amide nitrogen (Figure 1). The pentan-2-yl substituent contributes to lipophilicity, which may enhance membrane permeability.

Properties

Molecular Formula |

C12H15ClN2O3 |

|---|---|

Molecular Weight |

270.71 g/mol |

IUPAC Name |

5-chloro-2-nitro-N-pentan-2-ylbenzamide |

InChI |

InChI=1S/C12H15ClN2O3/c1-3-4-8(2)14-12(16)10-7-9(13)5-6-11(10)15(17)18/h5-8H,3-4H2,1-2H3,(H,14,16) |

InChI Key |

VNTCVTNZNKWQBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-nitro-N-(pentan-2-yl)benzamide typically involves the nitration of 5-chlorobenzamide followed by the introduction of the pentan-2-yl group. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to an amide formation reaction with pentan-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for 5-Chloro-2-nitro-N-(pentan-2-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-nitro-N-(pentan-2-yl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), elevated temperatures.

Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux conditions.

Major Products Formed

Reduction: 5-Chloro-2-amino-N-(pentan-2-yl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 5-Chloro-2-nitrobenzoic acid and pentan-2-amine.

Scientific Research Applications

5-Chloro-2-nitro-N-(pentan-2-yl)benzamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-nitro-N-(pentan-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group may also participate in interactions with enzymes or receptors, modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Substituent Position : The position of nitro groups significantly impacts activity. For example, 4-nitro-substituted benzamides (e.g., C7 in ) exhibit stronger anti-inflammatory effects than 2- or 3-nitro analogs . In contrast, the 2-nitro group in the target compound may favor different binding modes, such as interactions with enzyme active sites.

- Hydroxy vs. Nitro Groups : Replacing the 2-nitro group with a hydroxy moiety (e.g., in and ) enhances antibacterial activity but reduces electron-withdrawing effects, altering solubility and reactivity .

- Amide Substituents : Branched alkyl chains (e.g., pentan-2-yl) improve lipophilicity and antibacterial potency compared to linear chains or aryl groups .

Table 2: Activity Profiles of Similar Benzamides

Critical Analysis :

- Antibacterial Activity : The pentan-2-yl group in the target compound mirrors the lipophilic substituents in ’s active diamides (e.g., 3c, 3e), which showed potent activity against MRSA and Mycobacterium tuberculosis. However, the nitro group may reduce bactericidal efficacy compared to hydroxy derivatives .

- Electron-Withdrawing Effects : The 2-nitro group may enhance stability and binding to electron-deficient enzyme pockets, similar to GK inhibitors in .

Biological Activity

5-Chloro-2-nitro-N-(pentan-2-YL)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that 5-Chloro-2-nitro-N-(pentan-2-YL)benzamide exhibits significant antimicrobial activity. The compound's effectiveness against various bacterial strains has been documented, particularly against Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Activity (MIC μg/ml) | Reference |

|---|---|---|

| Staphylococcus aureus | 2 | |

| Escherichia coli | 4 | |

| Pseudomonas aeruginosa | 8 |

Anticancer Properties

In addition to its antimicrobial effects, 5-Chloro-2-nitro-N-(pentan-2-YL)benzamide has shown promising anticancer properties. Studies have indicated that the compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of 5-Chloro-2-nitro-N-(pentan-2-YL)benzamide on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values reported as follows:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 | 15 | |

| A549 | 20 |

The biological activity of 5-Chloro-2-nitro-N-(pentan-2-YL)benzamide is attributed to its structural components. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group and benzamide moiety facilitate binding interactions with proteins and enzymes, modulating their activity.

Potential Pathways Affected

- Cell Wall Synthesis Inhibition : Disruption of peptidoglycan layer formation in bacteria.

- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : Interference with cyclin-dependent kinases, preventing cell cycle progression.

Recent Studies

Recent literature has focused on the synthesis and evaluation of derivatives of 5-Chloro-2-nitro-N-(pentan-2-YL)benzamide. These studies have aimed to enhance its biological activity and reduce potential side effects.

- Synthesis of Derivatives : Researchers have synthesized various derivatives to explore structure-activity relationships (SAR). Modifications to the pentan-2-yl side chain have been particularly effective in enhancing antimicrobial potency.

- In Vivo Studies : Preliminary animal studies are underway to assess the pharmacokinetics and toxicity profiles of the compound, which will provide insights into its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.